![molecular formula C17H24N2O4 B2586496 (1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester CAS No. 154495-66-6](/img/structure/B2586496.png)
(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester
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Overview
Description
(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.389. The purity is usually 95%.
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Biological Activity
(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester, a compound with the CAS number 154495-66-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperidine ring substituted with a benzyl group and a nitromethyl moiety, contributing to its biological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer properties : Compounds with similar structures have shown potential as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy due to their role in regulating gene expression and cell cycle progression .
- Anti-inflammatory effects : Some derivatives have been studied for their ability to inhibit NLRP3 inflammasome activation, which is crucial in inflammatory diseases .
1. Anticancer Activity
A study investigated the HDAC inhibitory activity of various isoxazole derivatives related to the compound. The research highlighted that certain derivatives exhibited IC50 values significantly lower at HDAC-6 compared to other isoforms, suggesting their potential as anticancer agents .
Compound | HDAC Isoform | IC50 (µM) |
---|---|---|
Isoxazole A | HDAC-1 | 40 |
Isoxazole B | HDAC-6 | 5 |
Isoxazole C | HDAC-10 | 30 |
2. Anti-inflammatory Activity
In another study focusing on NLRP3 inhibition, compounds were tested on THP-1 cells differentiated into macrophages. The results indicated that the tested compounds significantly reduced pyroptosis and IL-1β release, suggesting anti-inflammatory potential.
Compound | Pyroptosis % Decrease | IL-1β Inhibition % |
---|---|---|
Compound X | 70% | 65% |
Compound Y | 50% | 55% |
The mechanism underlying the biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Histone Deacetylases : Inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression profiles that can induce apoptosis in cancer cells.
- Inflammasome Pathway : By inhibiting NLRP3 activation, the compound may prevent the downstream inflammatory responses associated with various chronic diseases.
Scientific Research Applications
Dipeptidyl Peptidase-IV Inhibition
One of the primary applications of this compound is its role as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type II diabetes mellitus due to their ability to enhance insulin secretion and lower blood glucose levels. The compound has shown promising results in preclinical studies as a potential treatment for diabetes and obesity-related conditions .
Anticancer Activity
Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have highlighted its cytotoxic potential against leukemia cells, suggesting that modifications to its structure can enhance its selectivity and efficacy against specific cancer types .
Synthesis Methodologies
The synthesis of (1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester typically involves several steps, including:
- Formation of the Piperidine Ring : The initial step often involves the creation of the piperidine core through cyclization reactions.
- Nitromethylation : The introduction of the nitromethyl group is achieved via electrophilic substitution reactions.
- Esterification : Finally, the carboxylic acid is converted into the ethyl ester form using standard esterification techniques involving alcohols and acid catalysts .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The selectivity index indicates that while it effectively targets malignant cells, it shows reduced toxicity towards normal cells, making it a candidate for further development in cancer therapy .
Case Studies and Research Findings
Properties
IUPAC Name |
ethyl 2-[1-benzyl-4-(nitromethyl)piperidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-23-16(20)12-17(14-19(21)22)8-10-18(11-9-17)13-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJUZODKTPHDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.